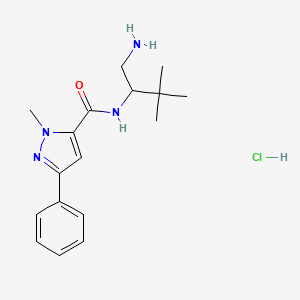
N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H25ClN4O and its molecular weight is 336.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a factor Xa inhibitor. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H18N4O
- Molecular Weight : 234.3 g/mol
- CAS Number : Not specifically listed; however, it is related to pyrazole derivatives known for various biological activities.
The presence of the pyrazole ring is significant as it contributes to the compound's biological properties, particularly in inhibiting enzymes like factor Xa, which plays a crucial role in the coagulation cascade.
The primary mechanism of action for N-(1-Amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide involves the inhibition of factor Xa. Factor Xa is a key enzyme in the coagulation pathway that converts prothrombin to thrombin, leading to fibrin formation and clot development. Inhibition of this enzyme can help prevent thromboembolic events.
Pharmacological Profile
Research indicates that compounds within this class exhibit:
- Antithrombotic Activity : Demonstrated efficacy in preclinical models for preventing thrombosis.
- Selectivity : Enhanced selectivity for factor Xa over other serine proteases like trypsin and plasma kallikrein, which is crucial for minimizing side effects associated with anticoagulation therapy .
- Oral Bioavailability : Some derivatives have shown good oral bioavailability, making them suitable for clinical applications .
Case Studies and Research Findings
A comprehensive review of pyrazole derivatives highlights their broad spectrum of biological activities. Recent studies have focused on optimizing these compounds for improved pharmacokinetic properties and reduced toxicity. For instance:
- Study on Selectivity and Potency :
- Clinical Development :
- Comparative Efficacy :
Data Table: Biological Activities of Pyrazole Derivatives
| Compound Name | Target Enzyme | Biological Activity | Selectivity | Oral Bioavailability |
|---|---|---|---|---|
| Compound A | Factor Xa | Antithrombotic | High | Yes |
| Compound B | Factor Xa | Antithrombotic | Moderate | Yes |
| Compound C | Factor Xa | Antithrombotic | High | No |
Note: The data above is illustrative based on available research findings.
Propiedades
IUPAC Name |
N-(1-amino-3,3-dimethylbutan-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O.ClH/c1-17(2,3)15(11-18)19-16(22)14-10-13(20-21(14)4)12-8-6-5-7-9-12;/h5-10,15H,11,18H2,1-4H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIAKMYDHZSFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)NC(=O)C1=CC(=NN1C)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














